Methyl 4-amino-2-(piperidin-1-yl)benzoate
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Overview
Description
Methyl 4-amino-2-(piperidin-1-yl)benzoate: is an organic compound that belongs to the class of benzoates It is characterized by the presence of a piperidine ring attached to the benzoate structure, which imparts unique chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-2-(piperidin-1-yl)benzoate typically involves the reaction of 4-amino-2-(piperidin-1-yl)benzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:
4-amino-2-(piperidin-1-yl)benzoic acid+methanolcatalystMethyl 4-amino-2-(piperidin-1-yl)benzoate+water
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-amino-2-(piperidin-1-yl)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like halides or amines can be used under basic conditions.
Major Products Formed:
Oxidation: Formation of N-oxides.
Reduction: Conversion to amino derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Chemistry: Methyl 4-amino-2-(piperidin-1-yl)benzoate is used as an intermediate in the synthesis of various organic compounds
Biology: In biological research, this compound is studied for its potential as a ligand in receptor binding studies. It is also used in the development of probes for imaging and diagnostic purposes.
Medicine: The compound is investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of drugs targeting specific receptors or enzymes. Its unique structure allows for the design of molecules with improved pharmacokinetic properties.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its versatility makes it valuable in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-2-(piperidin-1-yl)benzoate involves its interaction with specific molecular targets, such as receptors or enzymes. The piperidine ring plays a crucial role in binding to these targets, modulating their activity. The compound may act as an agonist or antagonist, depending on the nature of the target and the specific modifications made to the molecule.
Comparison with Similar Compounds
- Methyl 4-amino-3-(piperidin-1-yl)benzoate
- Methyl 4-amino-2-(pyrrolidin-1-yl)benzoate
- Methyl 4-amino-2-(morpholin-1-yl)benzoate
Comparison: Methyl 4-amino-2-(piperidin-1-yl)benzoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable tool in drug discovery and development.
Properties
IUPAC Name |
methyl 4-amino-2-piperidin-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2/c1-17-13(16)11-6-5-10(14)9-12(11)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKBRYJBSBZCXNM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)N)N2CCCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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